Fosamax plus D - 871265-91-7

Fosamax plus D

Catalog Number: EVT-1592965
CAS Number: 871265-91-7
Molecular Formula: C31H56NNaO8P2
Molecular Weight: 655.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fosamax plus D is a pharmaceutical compound that combines alendronate sodium and vitamin D3 (cholecalciferol). It is primarily used in the treatment of osteoporosis, particularly in postmenopausal women and individuals at risk for fractures. The combination aims to enhance bone density and reduce the risk of fractures by both inhibiting bone resorption and ensuring adequate levels of vitamin D, which is essential for calcium absorption.

Source

Alendronate sodium is a bisphosphonate drug synthesized to treat osteoporosis by inhibiting osteoclast-mediated bone resorption. Vitamin D3 is a naturally occurring form of vitamin D that is crucial for maintaining bone health. Fosamax plus D combines these two components to provide a synergistic effect on bone metabolism.

Classification

Fosamax plus D falls under the category of bisphosphonates and nutritional supplements. It is classified as a prescription medication used for the treatment of osteoporosis and related conditions.

Synthesis Analysis

Methods

The synthesis of alendronate sodium involves several chemical reactions, typically starting with 4-aminobutyric acid and phosphorous acid. A notable method includes:

  1. Reagents: 4-aminobutyric acid, phosphorous acid, ionic liquid, and phosphorus trichloride.
  2. Process:
    • The reagents are sequentially added to a reaction vessel.
    • The mixture is heated to 60-65 °C, followed by the addition of phosphorus trichloride.
    • The reaction temperature is maintained between 55-65 °C for several hours.
    • Post-reaction, the mixture is cooled, and deionized water is added to precipitate the alendronate sodium.
    • The product is then filtered, washed, and dried to yield pure alendronate sodium trihydrate .

Technical Details

The synthesis requires precise temperature control and pH adjustments during various stages to ensure high yield and purity of the final product. The purification process often involves recrystallization techniques.

Molecular Structure Analysis

Structure

The molecular formula for alendronate sodium is C4H12N2O7P2C_4H_{12}N_2O_7P_2 with a molecular weight of approximately 299.24 g/mol. Its structure includes two phosphonate groups that are critical for its biological activity.

Data

Alendronate sodium exhibits specific spectral characteristics in infrared spectroscopy, which can be used to confirm its identity during synthesis. Typical peaks observed include those corresponding to P-O stretching vibrations.

Chemical Reactions Analysis

Reactions

Alendronate sodium primarily acts through its interaction with hydroxyapatite in bone tissue, leading to reduced osteoclast activity. This mechanism involves:

  1. Inhibition of Osteoclasts: Alendronate binds to bone mineral surfaces, inhibiting osteoclast recruitment and activity.
  2. Bone Resorption: The compound prevents the dissolution of hydroxyapatite crystals, thereby reducing bone resorption rates.

Technical Details

The effectiveness of alendronate in inhibiting osteoclasts can be quantified through various biochemical assays that measure markers of bone turnover.

Mechanism of Action

Fosamax plus D works through a dual mechanism:

  1. Inhibition of Bone Resorption: Alendronate binds to bone surfaces and inhibits osteoclast-mediated bone resorption.
  2. Vitamin D3 Supplementation: Vitamin D3 enhances calcium absorption from the gastrointestinal tract, which is essential for maintaining adequate calcium levels in bones.

This combination results in improved bone mineral density and reduced fracture risk .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Melting Point: Alendronate sodium typically melts around 239 °C .

Chemical Properties

  • pH: The pH of aqueous solutions can vary depending on concentration but typically ranges from 4 to 6.
  • Stability: Alendronate sodium is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
Applications

Fosamax plus D is primarily used in clinical settings for:

  • Osteoporosis Treatment: Reducing the incidence of fractures in postmenopausal women.
  • Paget's Disease Management: Helping manage this condition characterized by abnormal bone remodeling.
  • Bone Health Maintenance: Especially in patients with low vitamin D levels or those at risk for osteoporosis due to other medical conditions.

The combination therapy has shown significant efficacy in clinical trials, demonstrating improvements in bone density and reductions in fracture rates .

Pharmacological Mechanisms of Dual-Action Therapeutics

Bisphosphonate-Mediated Osteoclast Inhibition Pathways

Alendronate sodium exerts potent antiresorptive effects through targeted disruption of osteoclast function and survival via specific biochemical pathways:

  • Hydroxyapatite Binding and Cellular Uptake: Alendronate's high affinity for bone mineral components, particularly hydroxyapatite crystals, directs its skeletal distribution. During bone resorption, osteoclasts create an acidic microenvironment (resorption lacunae) that dissolves the mineral phase, releasing bound alendronate. The drug is subsequently internalized by osteoclasts via fluid-phase endocytosis [5] [10]. This site-specific delivery minimizes systemic exposure while maximizing local drug concentration at active resorption sites.

  • Inhibition of the Mevalonate Pathway: Within the osteoclast cytosol, alendronate potently inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate-cholesterol biosynthesis pathway [5] [8]. FPPS catalyzes the formation of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), essential for the post-translational prenylation of small GTPase signaling proteins (e.g., Rab, Rac, Rho). Prenylation anchors these proteins to cell membranes, enabling their roles in cytoskeletal organization, vesicular trafficking, and ruffled border formation—processes critical for osteoclast function and survival [5].

  • Induction of Osteoclast Apoptosis: Inhibition of protein prenylation triggers a cascade of cellular dysfunction. Disruption of Rho and Rac signaling impairs actin ring formation, essential for sealing the resorption lacuna. Furthermore, alendronate induces caspase-mediated apoptosis through activation of pro-apoptotic kinases. Research demonstrates cleavage of Mammalian Sterile 20-like kinase 1 (Mst1) into its active 34-kDa form during alendronate-induced osteoclast apoptosis, linking mevalonate pathway inhibition directly to programmed cell death [8]. This effect is concentration-dependent, with cytotoxic effects observed at concentrations ≥10⁻⁶ M in vitro [1].

Table 1: Concentration-Dependent Effects of Alendronate on Osteoclasts In Vitro [1]

Alendronate ConcentrationOsteoclast Metabolic ActivityOsteoclastogenesis Markers (CA II, TRAP)Net Effect
10⁻⁶ MSignificant cytotoxicityMarked inhibitionOsteoclast death
10⁻⁷ MVariableModerate inhibitionSuppressed resorption
10⁻⁸ MPromoted proliferationEnhanced activityPotential stimulation
10⁻¹⁰ MPromoted proliferationEnhanced activityPotential stimulation

Cholecalciferol’s Role in Calcium Homeostasis and Bone Mineralization

Cholecalciferol (vitamin D3) is a prohormone essential for systemic calcium and phosphate regulation, directly supporting bone matrix mineralization:

  • Metabolic Activation and Genomic Signaling: Dietary or supplemental cholecalciferol undergoes sequential hydroxylations: first in the liver to 25-hydroxyvitamin D [25(OH)D] (calcidiol) by cytochrome P450 enzymes (primarily CYP2R1), and subsequently in the kidney to the biologically active 1,25-dihydroxyvitamin D [1,25(OH)2D] (calcitriol) by 1α-hydroxylase (CYP27B1) [2] [6]. Calcitriol acts as a high-affinity ligand for the vitamin D receptor (VDR), a nuclear transcription factor. The VDR-retinoid X receptor (RXR) heterodimer binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their expression [6].

  • Regulation of Intestinal Calcium Absorption: The VDR complex potently upregulates expression of epithelial calcium channels (TRPV6) and calcium-binding proteins (calbindin-D9k) within duodenal enterocytes. TRPV6 facilitates apical calcium entry from the intestinal lumen into the enterocyte, while calbindin-D9k enables efficient cytosolic transport. Basolateral extrusion is mediated by the plasma membrane calcium ATPase (PMCA1b). This coordinated genomic action significantly enhances fractional calcium absorption, increasing the bioavailability of calcium ions necessary for hydroxyapatite deposition in bone [2] [6].

  • Direct and Indirect Skeletal Actions: Beyond calcium regulation, calcitriol exerts direct effects on bone cells:

  • Osteoblasts: Stimulates differentiation and activity via VDR, promoting type I collagen synthesis, alkaline phosphatase production, and osteocalcin expression—key components of the osteoid matrix [6].
  • Osteoclasts (Indirect Regulation): While osteoclasts lack VDR, calcitriol influences them indirectly by stimulating RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) expression on osteoblasts and stromal cells. RANKL binds RANK on osteoclast precursors, promoting differentiation. However, this effect is counterbalanced in Fosamax Plus D by alendronate's dominant inhibitory action on mature osteoclasts [1].

Table 2: Key Genomic and Non-Genomic Actions of Activated Vitamin D (Calcitriol) Relevant to Bone Health [5] [6]

Target Tissue/CellGenomic Action (VDR-Mediated)Non-Genomic ActionBone Outcome
Intestinal Enterocyte↑ TRPV6, ↑ Calbindin-D9k, ↑ PMCA1b gene expressionRapid opening of voltage-gated Ca²⁺ channels?↑ Intestinal calcium absorption
Osteoblast↑ Osteocalcin, ↑ Collagen Type I, ↑ Alkaline phosphataseActivation of MAPK/ERK pathways↑ Bone matrix formation & mineralization
Kidney Tubule Cell↑ Calbindin-D28k, ↑ TRPV5 expressionModulation of PTH signaling↑ Calcium reabsorption
Parathyroid Gland↓ Parathyroid hormone (PTH) gene transcriptionSuppression of PTH secretion↓ Bone resorption

Synergistic Molecular Interactions Between Alendronate and Vitamin D3

The therapeutic rationale for combining alendronate and cholecalciferol extends beyond convenience; it leverages complementary and synergistic mechanisms targeting distinct facets of osteoporosis pathogenesis:

  • Overcoming Alendronate-Induced Mineralization Limitations: While alendronate powerfully inhibits excessive resorption, its primary action does not directly enhance bone formation or mineralization. Furthermore, by reducing osteoclast-mediated bone breakdown, alendronate may transiently reduce the release of bone-derived calcium into the circulation. Cholecalciferol counteracts this by enhancing intestinal calcium absorption and promoting renal calcium reabsorption, ensuring sufficient calcium and phosphate ion supply reaches the bone remodeling site. This prevents the potential development of a mineral deficit that could impair the mineralization of newly formed osteoid under antiresorptive therapy [2] [6] [10].

  • Vitamin D Optimization for Antiresorptive Efficacy: Severe vitamin D deficiency can lead to secondary hyperparathyroidism, increasing osteoclast activity and bone turnover. This heightened bone resorptive state can potentially diminish the therapeutic efficacy of alendronate. By providing physiologic levels of vitamin D3 (cholecalciferol), Fosamax Plus D ensures adequate substrate for calcitriol synthesis. This helps suppress PTH secretion, thereby reducing background osteoclast activation and allowing alendronate to achieve its maximal antiresorptive effect on the targeted osteoclast population [6] [9].

  • Cellular Crosstalk Enhancing Bone Balance: Molecular interactions occur at the bone cellular level:

  • Alendronate Suppresses Resorption: Inhibits osteoclast formation/function via FPPS inhibition and apoptosis induction [5] [8].
  • Vitamin D3 Promotes Formation: Stimulates osteoblast differentiation and matrix production via VDR [6].
  • Coordinated Remodeling: By simultaneously dampening resorption (alendronate) and supporting the availability of mineral substrate and osteoblast function (vitamin D3), the combination promotes a more favorable bone remodeling balance favoring net bone gain or maintenance. Evidence suggests adequate vitamin D status may optimize osteoblast responsiveness to mechanical stimuli and local growth factors within the bone microenvironment [1] [6].

  • Potential Modulation of Drug Distribution/Bioavailability: While not a direct molecular interaction, vitamin D's critical role in maintaining calcium homeostasis may indirectly influence the skeletal pharmacodynamics of alendronate. Adequate mineralization ensures sufficient hydroxyapatite binding sites are available for alendronate incorporation. Furthermore, by preventing severe hypocalcemia (a contraindication for bisphosphonate use), vitamin D3 ensures patients can initiate and tolerate alendronate therapy [9] [10]. Studies suggest low vitamin D status might impair bisphosphonate binding to bone mineral, though this requires further clinical validation.

Table 3: Molecular Synergy Between Alendronate and Cholecalciferol in Fosamax Plus D

Pathway/TargetAlendronate ActionCholecalciferol/Vitamin D ActionSynergistic Outcome
Osteoclast FunctionFPPS inhibition → ↓ Prenylation → ApoptosisIndirect ↓ PTH → ↓ Osteoclast precursor poolEnhanced suppression of bone resorption
Mineral AvailabilityNo direct effect; may ↓ Ca²⁺ release from bone↑ Intestinal Ca²⁺/PO₄³⁻ absorptionEnsures substrate for mineralization
Osteoblast FunctionIndirect via ↓ resorption signals↑ VDR-mediated osteoblast differentiationSupports bone formation on quiescent surfaces
Bone Microenvironment↓ Acidification of resorption lacunaeOptimizes local Ca²⁺/PO₄³⁻ concentrationsFavors hydroxyapatite crystal growth
Systemic Environment↓ Bone turnover markersNormalizes PTH, serum Ca²⁺/PO₄³⁻ levelsCreates stable milieu for bone remodeling

Properties

CAS Number

871265-91-7

Product Name

Fosamax plus D

IUPAC Name

sodium;(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate

Molecular Formula

C31H56NNaO8P2

Molecular Weight

655.7 g/mol

InChI

InChI=1S/C27H44O.C4H13NO7P2.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3;5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3;6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);/q;;+1/p-1/b22-12+,23-13-;;/t21-,24+,25-,26+,27-;;/m1../s1

InChI Key

HVLYRWMHSQOCIQ-GTYZJCMKSA-M

SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.